molecular formula C8H6BrF2NO3 B8017679 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene

3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene

Cat. No.: B8017679
M. Wt: 282.04 g/mol
InChI Key: VMWKXJVYFRQWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO3 and a molecular weight of 282.04 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene typically involves the following steps:

    Nitration: The addition of a nitro group to the benzene ring.

    Etherification: The attachment of the difluoroethoxy group to the benzene ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and efficiency .

Chemical Reactions Analysis

3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The difluoroethoxy group also contributes to the compound’s overall chemical properties and behavior in different environments .

Comparison with Similar Compounds

3-Bromo-5-(2,2-difluoroethoxy)nitrobenzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWKXJVYFRQWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OCC(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.